ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromene ring, a benzothiazole ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[6-methoxy-2-(4-oxochromene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-3-29-20(26)12-24-15-9-8-13(28-2)10-19(15)31-22(24)23-21(27)18-11-16(25)14-6-4-5-7-17(14)30-18/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIONYIALZERKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of salicylaldehyde derivatives with appropriate reagents under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is formed by the condensation of 2-aminothiophenol with carbonyl compounds.
Coupling of Chromene and Benzothiazole Rings: The chromene and benzothiazole rings are coupled through a condensation reaction with an appropriate linker, such as an ester or amide bond.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Acidic or basic catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or cyclized products.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety and a chromene derivative. The synthesis typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 4-hydroxycoumarin with various amines and carbonyl compounds to yield the final product. The detailed synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with 4-hydroxycoumarin and appropriate aldehydes or ketones.
- Reagents : Common reagents include bases like sodium ethoxide and solvents such as ethanol.
- Reactions : The reaction proceeds through nucleophilic addition followed by cyclization to form the benzothiazole and chromene rings.
Anticancer Properties
Recent studies have indicated that ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.
Antioxidant Activity
The compound has also demonstrated notable antioxidant properties. Research indicates that it scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases, including cancer and neurodegenerative disorders.
Acetylcholinesterase Inhibition
Another promising application is in the treatment of Alzheimer's disease. Compounds similar to this compound have been reported to inhibit acetylcholinesterase activity effectively, which is vital for increasing acetylcholine levels in the brain and improving cognitive function.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a chromene ring, such as warfarin and dicoumarol.
Benzothiazole Derivatives: Compounds with a benzothiazole ring, such as riluzole and pramipexole.
Uniqueness
Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the combination of chromene and benzothiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse reactivity and potential for multiple biological activities, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-[(2Z)-6-methoxy-2-[(4-oxo-4H-chromene-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chromene moiety and a benzothiazole derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 366.42 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds containing chromene and benzothiazole structures exhibit significant antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, studies have shown that derivatives of chromene can reduce oxidative stress in cellular models, suggesting that this compound may similarly function as an effective antioxidant agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. Studies using cancer cell lines have shown that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
- Antioxidant Efficacy in Cellular Models : A study conducted on human fibroblast cells treated with varying concentrations of the compound revealed a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase and catalase), confirming its protective effects against oxidative damage .
- Antimicrobial Screening : In a comparative analysis against standard antibiotics, this compound exhibited comparable or superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In vitro tests on MCF7 breast cancer cells demonstrated that treatment with the compound resulted in significant growth inhibition and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed the accumulation of cells in the sub-G1 phase, indicative of apoptosis induction .
Q & A
Q. What are the critical steps in synthesizing ethyl 2-[(2Z)-6-methoxy-...]acetate, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, including condensation of a benzothiazole derivative with a chromene-carbonyl imino group. Key steps include:
- Imino bond formation : Reaction of 4-oxo-4H-chromene-2-carbonyl chloride with a 2-aminobenzothiazole derivative under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .
- Esterification : Coupling the intermediate with ethyl acetate via nucleophilic acyl substitution, requiring temperature control (40–60°C) and catalytic DMAP .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the Z-isomer . Yield optimization focuses on stoichiometric ratios (1:1.1 for imino formation) and inert atmospheres to prevent oxidation .
Q. How can spectroscopic techniques (NMR, MS) confirm the Z-configuration of the imino group in this compound?
- ¹H NMR : The Z-configuration induces distinct coupling patterns due to restricted rotation. For example, the methoxy protons at C6 show deshielding (δ 3.8–4.0 ppm) due to conjugation with the imino group .
- NOESY : Cross-peaks between the chromene carbonyl oxygen and benzothiazole protons confirm spatial proximity in the Z-isomer .
- High-resolution MS : Exact mass matching (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₂O₅S: 423.1012) validates molecular integrity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins like DNA topoisomerases .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, chromene-carbonyl) influence the compound’s reactivity in nucleophilic environments?
- Methoxy group : Electron-donating effects stabilize the benzothiazole ring, reducing electrophilic attack at the thiazole sulfur. This was demonstrated via Hammett plots comparing derivatives with –OCH₃ vs. –NO₂ substituents .
- Chromene-carbonyl : The conjugated system enhances electrophilicity at the imino carbon, facilitating Schiff base formation with primary amines (e.g., lysine residues in proteins) . Computational studies (DFT) reveal charge distribution differences, guiding rational design of analogs with tuned reactivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assays : Reproduce results using identical cell lines (e.g., ATCC-certified HeLa cells) and assay protocols (e.g., 48-hour incubation for MTT) .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to account for discrepancies in IC₅₀ values .
- Structural analogs : Compare activity of derivatives (e.g., replacing chromene with coumarin) to isolate pharmacophoric groups .
Q. How can computational models (e.g., molecular docking, MD simulations) predict binding modes to therapeutic targets?
- Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing poses with hydrogen bonds to the chromene carbonyl and benzothiazole nitrogen .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Pharmacophore mapping : Identify critical features (e.g., hydrophobic benzothiazole, hydrogen-bond acceptor at imino) using Schrödinger’s Phase .
Q. What are the degradation pathways under physiological conditions, and how can stability be improved?
- Hydrolysis : The ester group is prone to cleavage in aqueous buffers (pH 7.4, 37°C), forming a carboxylic acid derivative. Stability is enhanced by replacing ethyl with tert-butyl esters (t₁/₂ increased from 2h to 12h) .
- Oxidation : The thiazole sulfur oxidizes to sulfoxide in the presence of ROS (e.g., H₂O₂). Adding antioxidants (e.g., BHT) or methyl substituents at C2 mitigates this .
- Analytical monitoring : Use LC-MS/MS to track degradation products and optimize formulations (e.g., lyophilization with trehalose) .
Methodological Guidance
Q. Designing SAR studies: Which structural analogs should be prioritized to explore activity against kinase targets?
- Core modifications : Replace chromene with quinoline (improves π-stacking) or add methyl at benzothiazole C3 (enhances hydrophobic interactions) .
- Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on the imino nitrogen .
- Bioisosteres : Substitute the ester with amides (e.g., –CONH₂) to improve metabolic stability .
Q. What experimental controls are critical when analyzing data contradictions in cytotoxicity assays?
- Positive controls : Use established drugs (e.g., doxorubicin for cancer cells) to validate assay conditions .
- Solvent controls : Test DMSO (≤0.1% v/v) to exclude vehicle-induced toxicity .
- Replicate consistency : Perform triplicate runs with freshly prepared stock solutions to minimize batch variability .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment to confirm binding .
- Knockdown/overexpression : Use siRNA or CRISPR to modulate target expression and correlate with activity changes .
- Pull-down assays : Biotinylate the compound and isolate bound proteins via streptavidin beads, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
